molecular formula C20H19N5O3S B11278703 N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide

N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide

Cat. No.: B11278703
M. Wt: 409.5 g/mol
InChI Key: XBVOLHHUYAQYOV-UHFFFAOYSA-N
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Description

N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a phenylcarbamoyl group, and a propanamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide typically involves multi-step reactions. One common method includes the condensation of a substituted phenylamine with a cyanoacetamide derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents such as ethanol or dioxane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and triazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or triazine rings .

Scientific Research Applications

N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2-[3-(2-anilino-2-oxoethyl)sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]propanamide

InChI

InChI=1S/C20H19N5O3S/c1-2-16(26)22-15-11-7-6-10-14(15)18-19(28)23-20(25-24-18)29-12-17(27)21-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,21,27)(H,22,26)(H,23,25,28)

InChI Key

XBVOLHHUYAQYOV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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